molecular formula C24H26O12 B078138 5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one CAS No. 14801-84-4

5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No. B078138
CAS RN: 14801-84-4
M. Wt: 506.5 g/mol
InChI Key: ASCBRLGHWVZBMG-NPVWYNPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one, also known as Hesperetin-7-O-glucoside, is a flavonoid compound found in citrus fruits, particularly in orange peels. This compound has been extensively studied for its potential health benefits and therapeutic applications.

Mechanism Of Action

The mechanism of action of hesperetin-7-O-glucoside is not fully understood. However, it is believed to exert its effects through various mechanisms, including the modulation of signaling pathways, the regulation of gene expression, and the inhibition of enzymes.

Biochemical And Physiological Effects

5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one-O-glucoside has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using hesperetin-7-O-glucoside in lab experiments include its availability, low toxicity, and well-established synthesis method. However, the limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of hesperetin-7-O-glucoside. These include the investigation of its potential as a therapeutic agent for various diseases, the exploration of its mechanism of action, and the development of novel formulations to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to determine the optimal dosage and administration route for its therapeutic applications.
In conclusion, hesperetin-7-O-glucoside is a promising flavonoid compound with potential health benefits and therapeutic applications. Its extensive scientific research has shown its potential as an antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic agent. It is important to continue studying this compound to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one-O-glucoside can be synthesized from hesperetin, which is a flavonoid compound found in citrus fruits. The synthesis involves the glycosylation of hesperetin with glucose in the presence of an acid catalyst. The reaction can be carried out under mild conditions, and the yield of the product is high.

Scientific Research Applications

5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one-O-glucoside has been extensively studied for its potential health benefits and therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential to improve cardiovascular health, cognitive function, and skin health.

properties

CAS RN

14801-84-4

Product Name

5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C24H26O12

Molecular Weight

506.5 g/mol

IUPAC Name

5-hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C24H26O12/c1-31-13-8-12-15(17(27)22(13)32-2)18(28)23(33-3)21(35-12)10-4-6-11(7-5-10)34-24-20(30)19(29)16(26)14(9-25)36-24/h4-8,14,16,19-20,24-27,29-30H,9H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1

InChI Key

ASCBRLGHWVZBMG-NPVWYNPDSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC

Origin of Product

United States

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